Cas no 777807-92-8 (N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring and a piperazinyl substituent, which can modulate its interaction with biological targets. It exhibits notable structural stability and bioactivity, making it a promising candidate for drug discovery research. Its unique chemical properties make it suitable for investigating various biological processes and potential therapeutic applications.
N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine structure
777807-92-8 structure
商品名:N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
CAS番号:777807-92-8
MF:C10H17N5
メガワット:207.275480985641
MDL:MFCD10697321
CID:4716948
PubChem ID:54244357

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
    • AB59366
    • NE59456
    • N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
    • MDL: MFCD10697321
    • インチ: 1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3
    • InChIKey: QSERFXPZIOTLLW-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=CN=C(N(C)C)N=2)CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • トポロジー分子極性表面積: 44.3

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 383.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 185.6±28.7 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine セキュリティ情報

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-81757-1.0g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 95.0%
1.0g
$642.0 2025-02-21
Enamine
EN300-81757-5.0g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 95.0%
5.0g
$1862.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13714-10G
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 95%
10g
¥ 12,058.00 2023-04-13
Life Chemicals
F8881-1003-0.25g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 95%+
0.25g
$430.0 2023-09-06
Enamine
EN300-81757-10g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8
10g
$2762.0 2023-09-02
Enamine
EN300-81757-1g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8
1g
$642.0 2023-09-02
Ambeed
A1135473-5g
N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 98%
5g
$1322.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1538864-1g
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 98%
1g
¥3639.00 2024-07-28
TRC
N304776-100mg
n,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8
100mg
$ 115.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13714-1G
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
777807-92-8 95%
1g
¥ 2,712.00 2023-04-13

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 関連文献

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amineに関する追加情報

Introduction to N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 777807-92-8)

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 777807-92-8, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates a pyrimidine core, which is a common motif in many biologically active molecules, and is further modified with a piperazine moiety, enhancing its pharmacological relevance.

The pyrimidine ring in N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a key feature that contributes to its chemical reactivity and biological activity. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA and RNA synthesis. The presence of the piperazine group at the 4-position of the pyrimidine ring introduces basic nitrogen atoms, which can participate in hydrogen bonding and other interactions with biological targets. These interactions are crucial for the compound's ability to modulate biological pathways and exhibit pharmacological effects.

In recent years, there has been growing interest in developing new therapeutic agents based on pyrimidine-piperazine hybrids due to their diverse biological activities. N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine has been explored as a potential lead compound in several pharmacological studies. Its structural features make it a versatile scaffold for designing molecules that can interact with various biological targets, including enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders.

One of the most compelling aspects of N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The compound's reactivity allows for further functionalization, enabling chemists to create derivatives with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of analogs is often required to optimize potency and selectivity.

Recent studies have highlighted the importance of N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in the development of novel antiviral agents. The pyrimidine-piperazine core has been shown to exhibit inhibitory effects on certain viral enzymes, making it a promising candidate for further investigation. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential use as a treatment for central nervous system disorders. These findings underscore the compound's broad therapeutic applicability and highlight its significance in ongoing research efforts.

The synthesis of N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also allow for the introduction of additional functional groups, further expanding the compound's utility.

In conclusion, N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-am ine (CAS No. 777807-92-8) represents a valuable asset in pharmaceutical research due to its unique structural features and diverse biological activities. Its potential applications in drug development span multiple therapeutic areas, including antiviral and central nervous system treatments. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutic agents.

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